Pyridine-2,4,6-tricarboxylic acid

Phosphorescent MOFs Bismuth coordination polymers Room-temperature phosphorescence

Standard MOF ligands often fail to provide both high phosphorescence QY and broad metal scope. Pyridine-2,4,6-tricarboxylic acid (H3ptc, CAS 536-20-9) overcomes this with a symmetric tricarboxylate-pyridine core enabling unique bridging modes. Key data: • 2.19× higher phosphorescence QY (5.45% vs 2.49%) & 1.46× longer lifetime in Bi-MOFs • V(V) complex degrades methylene blue 1.6× faster than P25 TiO₂ • Compatible with Cd²⁺, Mn²⁺, Ni²⁺, Mg²⁺, Ca²⁺, Sr²⁺, Ba²⁺, Dy³⁺ for systematic MOF screening. High-purity, in-stock research chemical.

Molecular Formula C8H5NO6
Molecular Weight 211.13 g/mol
CAS No. 536-20-9
Cat. No. B181545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridine-2,4,6-tricarboxylic acid
CAS536-20-9
SynonymsPy-2,4,6-TCA
pyridine-2,4,6-tricarboxylic acid
Molecular FormulaC8H5NO6
Molecular Weight211.13 g/mol
Structural Identifiers
SMILESC1=C(C=C(N=C1C(=O)O)C(=O)O)C(=O)O
InChIInChI=1S/C8H5NO6/c10-6(11)3-1-4(7(12)13)9-5(2-3)8(14)15/h1-2H,(H,10,11)(H,12,13)(H,14,15)
InChIKeyCHGYKYXGIWNSCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyridine-2,4,6-tricarboxylic acid (CAS 536-20-9): Procurement-Relevant Physical Properties and Ligand Classification


Pyridine-2,4,6-tricarboxylic acid (collidinic acid, CAS 536-20-9) is a heteroaromatic tricarboxylic acid belonging to the pyridinetricarboxylic acid class [1]. The compound features a pyridine ring substituted with three carboxylic acid groups at the 2-, 4-, and 6-positions [2]. Key procurement-relevant physical properties include: molecular formula C8H5NO6, molecular weight 211.13 g/mol, melting point 227 °C (with decomposition), predicted density 1.755±0.06 g/cm³, and predicted pKa 2.60±0.10 . As a multidentate ligand containing both pyridyl nitrogen and three carboxylate donor sites, it serves as a versatile organic linker for metal-organic frameworks (MOFs) and coordination polymers [3].

Pyridine-2,4,6-tricarboxylic acid: Why Analog Substitution Compromises Coordination Architecture and Functional Performance


Pyridine-2,4,6-tricarboxylic acid (H3ptc) is not functionally interchangeable with its closest structural analogs due to its unique 2,4,6-symmetric tricarboxylate substitution pattern on a pyridine core. This specific arrangement of functional groups enables the ligand to adopt multiple distinct bridging and chelating coordination modes that differ fundamentally from those available to 2,4-pyridinedicarboxylic acid (H2PDC, which lacks the 6-position carboxylate) or 1,3,5-benzenetricarboxylic acid (trimesic acid, which lacks the pyridyl nitrogen donor) [1]. The presence of both the pyridine nitrogen and three geometrically constrained carboxylate arms produces coordination polymers with dimensionality, metal-binding selectivity, and resultant functional properties that cannot be replicated by substituting with di-carboxylate or non-heterocyclic tri-carboxylate alternatives [2]. The quantitative evidence below establishes precisely where H3ptc diverges measurably from comparator ligands in material performance.

Pyridine-2,4,6-tricarboxylic acid: Quantitative Differentiation Evidence Versus Comparator Ligands


Superior Phosphorescence Quantum Yield in Bi-MOFs: H3PTC vs H2PDC Direct Head-to-Head Comparison

In a direct head-to-head comparison under nearly identical solvothermal synthesis conditions, Bi-MOFs constructed using pyridine-2,4,6-tricarboxylic acid (H3PTC, the tricarboxylate ligand) exhibited significantly enhanced room-temperature phosphorescence performance relative to the dicarboxylate analog (H2PDC). The H3PTC-derived framework (Bi-PTC) produced a phosphorescence lifetime of 0.57 ms and a quantum yield of 5.45%, versus 0.39 ms lifetime and 2.49% quantum yield for the H2PDC-derived framework (Bi-PDC) [1]. Additionally, Bi-PTC displayed a substantial emission redshift of 83 nm compared to Bi-PDC, producing orange phosphorescence visible to the naked eye under ambient conditions—a long-wavelength phosphorescent Bi-MOF that is seldom reported [2].

Phosphorescent MOFs Bismuth coordination polymers Room-temperature phosphorescence Heavy-atom effect

Photocatalytic Degradation Rate of Methylene Blue: H3ptc-Vanadium Complex Outperforms P25 Benchmark

A vanadium(V) complex synthesized using pyridine-2,4,6-tricarboxylic acid (H3ptc) as a ligand, with formula [(VO₃)₂·(HL²⁻)₂·(HL¹)₂] (where H₃L = H3ptc), was evaluated for photocatalytic degradation of methylene blue (MB). The complex achieved a MB degradation rate of 0.041 mg/L·min, which is 1.6 times higher than that of the commercial P25 (Degussa TiO₂) photocatalyst benchmark under comparable testing conditions [1]. The complex exhibited a measured band gap of 2.8 eV, a BET surface area of 35.6 m²/g, and thermal stability up to 200 °C, with no decomposition observed within this temperature range [2].

Photocatalysis Dye degradation Vanadium complexes Wastewater treatment

Heterotrimetallic Framework Accessibility: First Pr/Ni/Na 3D MOF Architecture Achieved with H3ptc

Under hydrothermal self-assembly conditions, pyridine-2,4,6-tricarboxylic acid (H3ptc) reacts with metal salts to produce coordination architectures that are not accessible with simpler di- or mono-carboxylate pyridine ligands. Specifically, H3ptc enabled the isolation of the first reported Pr/Ni/Na heterotrimetallic 3D coordination polymer: {Na₂NiPr(μ₄-ClO₄)(μ₂-HOCH₂CH₂OH)(μ₄-ptc)₂(H₂O)₈}·4.5H₂O [1]. This unique 3D framework contains four different bridged ligands within a single crystalline system, demonstrating the ligand‘s capacity to simultaneously coordinate and organize three distinct metal types into a structurally coherent extended network [2]. In the same study, a 3D Pr(III) open network with a (4,6) net topology was also obtained, featuring five multicarboxylate ptc ligands coordinating to a single metal center [3].

Heterometallic MOFs Lanthanide-transition metal frameworks Crystal engineering Coordination polymers

Coordination Dimensionality Control: Metal-Ion-Dependent Polymer Architecture with H3ptc Across Eight Metal Types

Systematic screening of pyridine-2,4,6-tricarboxylic acid (ptcH₃) with eight different metal ions (Cd²⁺, Mn²⁺, Ni²⁺, Mg²⁺, Ca²⁺, Sr²⁺, Ba²⁺, Dy³⁺) under hydrothermal conditions produced nine structurally distinct coordination polymers whose dimensionality varies predictably with the nature of the metal ion [1]. All compounds were characterized by single-crystal X-ray crystallography, confirming the ligand‘s robust capacity to form crystalline coordination polymers across alkaline-earth, transition, and lanthanide metal families [2]. The structural diversity arises from the ligand's ability to adopt different coordination modes and deprotonation states in response to metal ionic radius, charge density, and coordination geometry preferences [3].

Coordination polymer dimensionality Alkaline-earth MOFs Transition metal frameworks Lanthanide coordination

Pyridine-2,4,6-tricarboxylic acid: Evidence-Backed Procurement Scenarios for Research and Industrial Use


Phosphorescent MOF Synthesis for Optical Sensing and Anti-Counterfeiting

Based on direct head-to-head comparison evidence showing that H3PTC-derived Bi-MOFs achieve 2.19× higher phosphorescence quantum yield (5.45% vs 2.49%) and 1.46× longer lifetime (0.57 ms vs 0.39 ms) than H2PDC-derived Bi-MOFs, H3PTC should be prioritized for the synthesis of room-temperature phosphorescent Bi-MOFs intended for optical sensing, anti-counterfeiting materials, or naked-eye visible phosphorescence applications. The 83 nm emission redshift to orange wavelengths further distinguishes H3PTC-based materials in applications requiring long-wavelength phosphorescence [1].

Photocatalytic Dye Degradation in Wastewater Treatment

The H3ptc-derived vanadium(V) complex demonstrates a methylene blue degradation rate of 0.041 mg/L·min—1.6× faster than the commercial P25 TiO₂ benchmark. This quantitative performance advantage supports procurement of H3ptc for synthesizing vanadium-based photocatalysts in wastewater treatment or environmental remediation applications where dye degradation efficiency is the primary selection criterion. The complex maintains thermal stability up to 200 °C and exhibits a band gap of 2.8 eV [1].

Heterometallic MOF Design for Multi-Metal Catalysis and Gas Separation

The demonstrated ability of H3ptc to form the first reported Pr/Ni/Na heterotrimetallic 3D MOF—with four distinct bridged ligands in a single crystalline system—positions this ligand as a unique building block for researchers developing heterometallic frameworks for multi-metal catalysis, gas separation, or magnetic materials. H3ptc enables simultaneous coordination of lanthanide, transition, and alkali metals within one coherent framework architecture [1], a capability not available with di-carboxylate or benzene-based tri-carboxylate ligands.

Systematic Coordination Polymer Screening Across Diverse Metal Centers

H3ptc has been validated with eight different metal ions (Cd²⁺, Mn²⁺, Ni²⁺, Mg²⁺, Ca²⁺, Sr²⁺, Ba²⁺, Dy³⁺) to produce nine structurally characterized coordination polymers whose dimensionality varies systematically with metal type [1]. This broad metal compatibility makes H3ptc suitable for high-throughput screening campaigns in MOF discovery, where a single ligand platform is used to explore structural diversity across the periodic table. Procurement of H3ptc as a universal tricarboxylate linker reduces the need for maintaining multiple ligand inventories during exploratory materials research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyridine-2,4,6-tricarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.